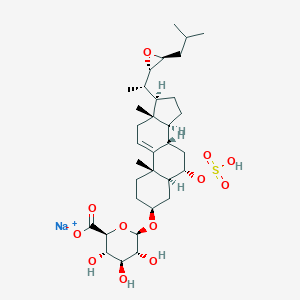
3,4,5-Tris((4-fluorobenzyl)thio)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tris((4-fluorobenzyl)thio)pyridazine (TFBTP) is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TFBTP belongs to the family of pyridazines, which are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. The compound has shown promising results in various biological assays, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine is not fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the activity of protein kinases, which are enzymes involved in cell signaling pathways. 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has been found to exhibit various biochemical and physiological effects. In addition to its antitumor activity, 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has also been found to exhibit anti-inflammatory and antioxidant activity. The compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine in lab experiments is its potent antitumor activity, which makes it a potential candidate for drug development. Additionally, 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has also shown promising results in treating neurodegenerative diseases, making it a potential candidate for further research in this area. However, one of the limitations of using 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine. One of the areas of research is to further investigate the mechanism of action of the compound. Additionally, further research is needed to determine the optimal dosage and administration route for 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine in vivo. Another area of research is to investigate the potential use of 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine is a novel compound that has shown promising results in various areas of scientific research. The compound exhibits potent antitumor activity and has also shown potential in treating neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine and to determine its optimal dosage and administration route in vivo.
Synthesemethoden
The synthesis of 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine involves the reaction of 3,4,5-trichloropyridazine with 4-fluorobenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, where the chlorine atoms are replaced by the thiol groups of the mercaptan. The resulting compound is then purified using column chromatography to obtain the pure product.
Wissenschaftliche Forschungsanwendungen
3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has shown potential applications in various areas of scientific research. One of the most significant areas of application is in the field of medicinal chemistry. 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
5273-28-9 |
|---|---|
Produktname |
3,4,5-Tris((4-fluorobenzyl)thio)pyridazine |
Molekularformel |
C25H19F3N2S3 |
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
3,4,5-tris[(4-fluorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19F3N2S3/c26-20-7-1-17(2-8-20)14-31-23-13-29-30-25(33-16-19-5-11-22(28)12-6-19)24(23)32-15-18-3-9-21(27)10-4-18/h1-13H,14-16H2 |
InChI-Schlüssel |
DMOZVRJLKUYZBR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F)F |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F)F |
Andere CAS-Nummern |
5273-28-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)




![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)






